N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide
Description
This compound is a pyrrole-based sulfonamide derivative characterized by a 4-methoxyphenylsulfonyl group at position 3 of the pyrrole ring, with 4,5-dimethyl and 1-propyl substituents.
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-7-12-23-16(5)15(4)20(21(23)22-19(24)13-14(2)3)28(25,26)18-10-8-17(27-6)9-11-18/h8-11,14H,7,12-13H2,1-6H3,(H,22,24) |
InChI Key |
RDMCCSXUJZUAMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)CC(C)C)S(=O)(=O)C2=CC=C(C=C2)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural similarities and differences between the target compound and analogs from the evidence:
Key Research Findings
Enzyme Inhibition Potential: The hydroxamic acid derivative () demonstrates potent MMP inhibition due to zinc chelation by the N-hydroxy group . The 4-methoxyphenylsulfonyl motif is shared with heparanase inhibitors (), implying a possible role in glycosaminoglycan disruption .
Anti-Inflammatory Activity: Compound 1 from Lycium barbarum () shares a 4-methoxyphenyl-propenamide scaffold with the target compound but incorporates additional hydroxyl groups. Its anti-inflammatory activity (IC₅₀: 17.00 µM) highlights the importance of polar substituents in modulating reactive oxygen species (ROS) and nitric oxide (NO) pathways .
Structural Modifications and Patent Relevance: The thienopyrrole analog () replaces the pyrrole core with a thieno[3,4-c]pyrrole system, which alters electronic properties and steric bulk. Such modifications are often patented for improved stability or target selectivity . Peptidomimetic analogs () demonstrate the versatility of the 3-methylbutanamide group in accommodating complex stereochemistry, a feature that could be exploited in the target compound for chiral recognition in drug design .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-3-methylbutanamide, a synthetic organic compound, exhibits promising biological activities due to its unique molecular structure and functional groups. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant studies.
Molecular Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 440.6 g/mol
- IUPAC Name : this compound
This structure features a pyrrole ring substituted with a methoxyphenylsulfonyl group and a propyl chain, indicating potential interactions with various biological targets.
Research suggests that this compound may act as an enzyme inhibitor or receptor modulator , influencing several biochemical pathways. The sulfonamide moiety is particularly notable for its ability to interact with biological systems, potentially affecting enzyme activity and receptor signaling pathways.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. The structural diversity allows for interaction with cancer cell lines, potentially leading to inhibition of tumor growth. For instance, derivatives similar to this compound have been shown to have antiproliferative effects against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-{3-(4-methoxyphenyl)sulfonyl...} | A549 (lung cancer) | 15.2 |
| N-{3-(4-methoxyphenyl)sulfonyl...} | MCF7 (breast cancer) | 12.8 |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity of related compounds.
Antibacterial Activity
The compound's antibacterial potential has also been explored. Similar sulfonamide derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial enzyme functions or interference with metabolic pathways.
| Bacteria | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8.0 | Moderate |
| Escherichia coli | 16.0 | Weak |
These results highlight the need for further investigation into the antibacterial properties of this compound.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For example:
- Synthesis and Evaluation : Researchers synthesized various derivatives based on the core structure of this compound and evaluated their biological activities using in vitro assays.
- Mechanistic Studies : Investigations into the mechanisms of action revealed that certain derivatives could inhibit specific enzymes involved in critical metabolic pathways in cancer cells.
- Structure-Activity Relationships (SAR) : Detailed SAR studies provided insights into how modifications at specific positions on the pyrrole ring or sulfonamide group could enhance or diminish biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
